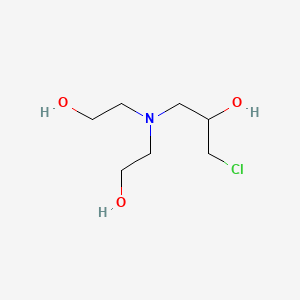
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin is a type of dioxin compound characterized by the presence of six bromine atoms attached to a dibenzo-p-dioxin structure. This compound is not naturally occurring and is typically produced as a byproduct of industrial processes such as waste incineration and the manufacturing of certain chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin involves the bromination of dibenzo-p-dioxin. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the dibenzo-p-dioxin ring .
Industrial Production Methods
Industrial production of this compound is generally achieved through large-scale bromination processes. These processes involve the use of bromine gas and a suitable catalyst in a controlled environment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the bromination process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Less brominated derivatives.
Substitution: Compounds with functional groups such as hydroxyl or amino groups replacing the bromine atoms.
Applications De Recherche Scientifique
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of dioxins in environmental samples.
Biology: Studied for its toxicological effects on living organisms, particularly its impact on endocrine and immune systems.
Medicine: Investigated for its potential role in causing diseases such as cancer and its mechanism of action at the molecular level.
Industry: Used in the development of flame retardants and other brominated compounds.
Mécanisme D'action
The mechanism of action of 1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This activation can result in toxic effects, including disruption of endocrine function and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,7,8-Hexabromodibenzo(b,e)(1,4)dioxin: Similar structure but with bromine atoms at different positions.
1,2,3,6,7,8-Hexabromodibenzo(b,e)(1,4)dioxin: Another isomer with bromine atoms at different positions.
1,2,3,4,6,7,8,9-Octachlorodibenzo(b,e)(1,4)dioxin: Chlorinated analog with eight chlorine atoms instead of bromine .
Uniqueness
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. The position of the bromine atoms affects the compound’s interaction with biological receptors and its overall toxicity .
Propriétés
Numéro CAS |
116490-11-0 |
|---|---|
Formule moléculaire |
C12H2Br6O2 |
Poids moléculaire |
657.6 g/mol |
Nom IUPAC |
1,2,3,4,6,8-hexabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Br6O2/c13-3-1-4(14)10-5(2-3)19-11-8(17)6(15)7(16)9(18)12(11)20-10/h1-2H |
Clé InChI |
SPZKBZTVCHRNQS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


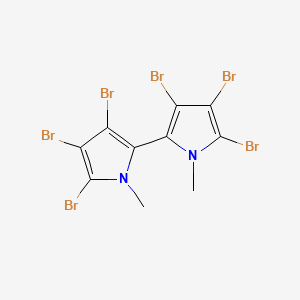
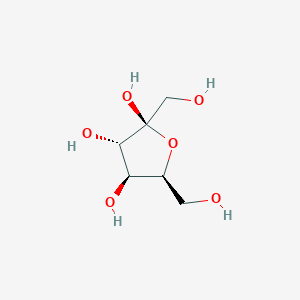
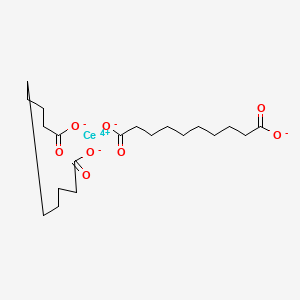


![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)

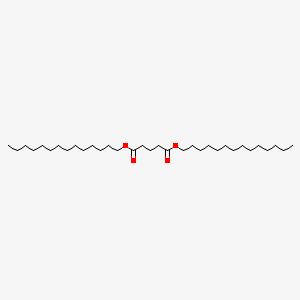
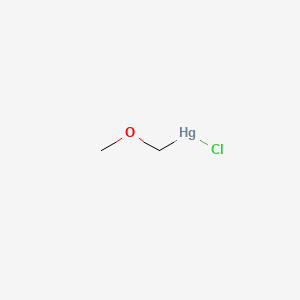
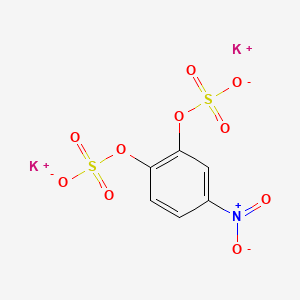
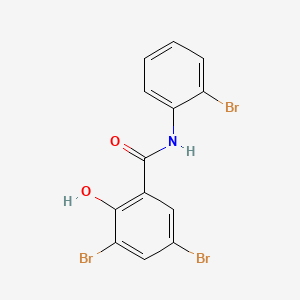
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)

